Product packaging for 6-Nitropyrrolo[1,2-a]indol-4-one(Cat. No.:CAS No. 66889-47-2)

6-Nitropyrrolo[1,2-a]indol-4-one

Cat. No.: B3356495
CAS No.: 66889-47-2
M. Wt: 214.18 g/mol
InChI Key: IUVRSMYQRMWOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitropyrrolo[1,2-a]indol-4-one is a synthetically versatile, nitrated fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This chemical scaffold, comprising indole and pyrrole ring systems, serves as a valuable precursor for developing novel pharmacologically active molecules. Based on patents covering its structural analogs, this core structure is investigated for its potential in creating new therapeutic agents targeting various cancers and autoimmune diseases . The nitro group on the heteroaromatic system is a key functional handle, enabling further chemical transformations through reduction to amines or participation in nucleophilic aromatic substitution reactions, facilitating the exploration of diverse chemical space. Researchers utilize this compound as a key intermediate to synthesize complex derivatives for high-throughput screening and structure-activity relationship (SAR) studies . As a building block, it is particularly relevant in developing inhibitors for various enzymatic targets. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Specific storage conditions are required to maintain stability; it is recommended to store the compound in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O3 B3356495 6-Nitropyrrolo[1,2-a]indol-4-one CAS No. 66889-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitropyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(11)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRSMYQRMWOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317779
Record name 6-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66889-47-2
Record name NSC320490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitropyrrolo[1,2-a]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Nitropyrrolo 1,2 a Indol 4 One

Strategies for Constructing the Pyrrolo[1,2-a]indolone Ring System.researchgate.netrsc.orgrsc.orgrsc.org

The construction of the fused 6-5-5 tricyclic framework of pyrrolo[1,2-a]indolones can be broadly categorized into several key annulation strategies. researchgate.net These methods focus on the efficient formation of the pyrrole (B145914) ring fused to the indole (B1671886) core.

Seminal Approaches to the Pyrrolo[1,2-a]indolone Skeleton.

Early and foundational methods for the synthesis of the pyrrolo[1,2-a]indolone skeleton often involved multi-step sequences. One such approach is the thermal decomposition of 2-azido-3-vinyl-1,4-quinones, which undergo a smooth ring closure to yield indole-4,7-diones, structures related to the biologically important mitomycins. rsc.org Another fundamental strategy involves the Fischer indole synthesis, utilizing indol-5-ylhydrazones as precursors. nih.gov These seminal methods laid the groundwork for the development of more sophisticated and efficient cyclization reactions.

Cyclization Reactions in the Formation of Fused Pyrroloindolones.researchgate.netrsc.org

Modern synthetic efforts heavily rely on cyclization reactions to construct the pyrrolo[1,2-a]indolone core. These can be broadly classified into metal-catalyzed and metal-free pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. researchgate.netrsc.org

Transition metal catalysis has proven to be a powerful tool for the synthesis of pyrrolo[1,2-a]indolones. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed. For instance, a palladium-catalyzed oxidative carbonylation of N-substituted 2-(1H-pyrrol-1-yl)anilines with carbon monoxide provides a direct route to pyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.gov In this process, a Pd(OCOCF3)2 catalyst and a Cu(OAc)2 oxidant in toluene (B28343) at 80°C facilitate the direct C(sp2)-H bond carbonylation at the C2 position of the pyrrole ring, leading to the quinoxalinone products in good yields. nih.gov

Platinum catalysts have also been employed in cycloisomerization reactions. For example, Pt(II)-catalyzed cyclization of pyridine (B92270) propargylic alcohols and their derivatives can afford indolizinone structures, which are related to the pyrroloindolone core. nih.gov Rhodium(II) catalysts have been utilized in the enantioselective formal [3+2] cycloaddition of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles to produce pyrroloindolines. capes.gov.br

CatalystReactantsProductReference
Pd(OCOCF3)2/Cu(OAc)2N-substituted 2-(1H-pyrrol-1-yl)anilines, COPyrrolo[1,2-a]quinoxalin-4(5H)-ones nih.gov
PtCl2Pyridine propargylic estersC-1 substituted indolizines nih.gov
Rh2(S-PTAD)4C(3)-substituted indoles, 4-aryl-1-sulfonyl-1,2,3-triazolesPyrroloindolines capes.gov.br

To circumvent the use of often expensive and toxic transition metals, a variety of metal-free cyclization strategies have been developed. researchgate.netrsc.org Radical-initiated cascade cyclization reactions represent one such powerful approach. For example, the reaction of 2,2′-azobis(2-methylpropionitrile) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile in ethanol (B145695) leads to the formation of various pyrrolo[1,2-a]indol-3-ones in good to excellent yields. rsc.org This method is notable for its scalability and use of a green solvent. rsc.org

Acid-mediated reactions also play a crucial role in the metal-free synthesis of this heterocyclic system. researchgate.net For instance, an intramolecular Friedel-Crafts acylation can be used to synthesize tetrahydropyrrolo[1,2-a]indole-1,8-diones. researchgate.net This reaction is often carried out in the presence of polyphosphoric acid (PPA). researchgate.net

Targeted Synthesis of 6-Nitropyrrolo[1,2-a]indol-4-one.

The introduction of a nitro group at the C6 position of the pyrrolo[1,2-a]indol-4-one skeleton is a key step in the synthesis of the target compound. This is typically achieved through direct nitration of a pre-formed pyrrolo[1,2-a]indol-4-one precursor.

Direct Nitration Strategies on Pyrrolo[1,2-a]indol-4-one Precursors.

The synthesis of nitro-substituted pyrroloindoles often starts from nitro-substituted indole precursors. For example, the alkylation of 5-nitroindol-4-ylacetonitriles with reagents like ethyl chloroacetate, followed by treatment with chlorotrimethylsilane (B32843) in the presence of DBU, can lead to the formation of 1-cyanopyrrolo[3,2-e]indoles. nih.govresearchgate.net While this example illustrates the use of a nitro-indole starting material for a related pyrroloindole system, the direct nitration of the pyrrolo[1,2-a]indol-4-one core itself is a plausible and direct strategy. Such electrophilic aromatic substitution reactions are common for functionalizing indole-based systems. The specific conditions for achieving selective nitration at the 6-position would depend on the substituents already present on the heterocyclic core and the choice of nitrating agent and reaction conditions.

PrecursorReagentsProductReference
5-nitroindol-4-ylacetonitrilesEthyl chloroacetate, DBU, Me3SiCl1-cyanopyrrolo[3,2-e]indoles nih.govresearchgate.net

Convergent and Divergent Synthetic Routes Incorporating the Nitro Group

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach would involve the separate synthesis of a 6-nitroindole (B147325) precursor and a pyrrole fragment, which are then combined in a later step to form the final tricyclic system. A key starting material for such a route is 6-nitroindole, which can be synthesized through various methods, including the direct nitration of indole, though this often leads to a mixture of isomers. ontosight.ai A more regioselective method involves the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, promoted by cesium carbonate under transition-metal-free conditions, which allows for the formation of two new C-C and C-N bonds in a highly regioselective manner. rsc.org

A divergent strategy, on the other hand, would commence with a common intermediate that is later functionalized to introduce the nitro group. For instance, a pre-formed pyrrolo[1,2-a]indol-4-one scaffold could be subjected to nitration. However, direct nitration of the pyrrolo[1,2-a]indole ring system can be challenging due to the sensitive nature of the indole nucleus and the potential for multiple nitration sites. Therefore, a more controlled approach often involves the synthesis of a precursor with a directing group, followed by nitration and subsequent removal of the directing group.

A plausible synthetic pathway could involve the palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes, which has been used to synthesize 1H,8H-pyrrolo[3,2-g]indoles. nih.gov Adapting this methodology could provide a route to the desired this compound.

Multicomponent Reaction Approaches to Substituted Pyrroles and Pyrroloindolones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrroles and pyrroloindolones from simple starting materials in a single step. rsc.orgmdpi.com The application of MCRs to the synthesis of this compound would likely involve a 6-nitroindole derivative as one of the components.

For instance, a multicomponent reaction involving a 3-nitroindole, a primary amine, and an enolizable ketone has been reported for the preparation of functionalized pyrrolo[3,2-b]indoles. rsc.org While this leads to a different regioisomer, the principle of incorporating a nitroindole into an MCR is established. A hypothetical MCR for the target molecule could involve the reaction of a 2-functionalized 6-nitroindole, an alkyne, and a carbonyl compound.

DFT studies on the multicomponent [4+2]/[3+2] cycloadditions of 3-nitroindole with substituted alkenes have shown that the nitroarene can react as an electron-deficient heterodiene, leading to a nitronate intermediate in a highly selective manner. acs.org This suggests the potential for developing a multicomponent strategy where a 6-nitroindole derivative undergoes a cycloaddition cascade to build the pyrrolo[1,2-a]indol-4-one framework.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeRef.
[3+2] Annulation2-Nitrovinylindoles, AzlactonesBifunctional tertiary amine, DABCOPyrrolo[1,2-a]indoles rsc.org
[3+2] Cycloaddition3-Substituted indoles, 2-Amidoacrylates(R)-BINOL•SnCl4Pyrroloindolines acs.org
MCR3-Nitroindole, Primary amine, Enolizable ketone-Pyrrolo[3,2-b]indoles rsc.org

Advancements in Synthetic Protocols for this compound

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, selectivity, and sustainability of synthetic routes. These advancements are highly relevant to the synthesis of complex molecules like this compound.

Application of Catalytic Systems for Enhanced Yields and Selectivity

The use of catalytic systems is crucial for enhancing the yields and selectivity of reactions leading to pyrrolo[1,2-a]indolones. Rhodium(II) catalysts, for example, have been employed in the annulation of indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbenoid precursors to produce pyrroloindolines in good yields and with high enantioinduction. capes.gov.bremory.edu

Ruthenium complexes have also shown promise as catalysts for the one-pot synthesis of heterocyclic backbones, demonstrating strong catalytic activity and selectivity. researchgate.net Such catalytic systems could be adapted for the cyclization of a suitably functionalized 6-nitroindole precursor to afford the desired pyrrolo[1,2-a]indol-4-one. A radical-initiated cascade cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with AIBN provides an efficient, metal-free route to pyrrolo[1,2-a]indol-3-ones, showcasing a scalable and green approach. rsc.org

CatalystReaction TypeSubstratesYieldSelectivityRef.
Rh2(S-PTAD)4[3+2] CycloadditionC(3)-substituted indoles, 4-Aryl-1-sulfonyl-1,2,3-triazolesGoodHigh capes.gov.bremory.edu
Bifunctional tertiary amine[3+2] Annulation2-Nitrovinylindoles, AzlactonesGoodHigh rsc.org
AIBNRadical cascade cyclization1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrileGood to excellent- rsc.org

Asymmetric Synthesis Considerations and Enantioselective Pathways

The development of enantioselective synthetic routes to chiral pyrrolo[1,2-a]indolones is of great interest due to the potential for stereospecific biological activity. Asymmetric synthesis of the this compound core can be approached through various strategies, including the use of chiral catalysts and chiral auxiliaries.

An organocatalytic asymmetric [3+2] cyclization of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles using a chiral phosphoric acid has been established, providing chiral α-indolyl pyrrolo[1,2-a]indole derivatives with high yields and excellent enantioselectivities. nih.gov A bifunctional tertiary amine catalyst has been used in the [3+2] annulation of 2-nitrovinylindoles with azlactones to deliver a range of pyrrolo[1,2-a]indoles in good yields with high diastereo- and enantioselectivities. rsc.org This latter example is particularly relevant as it directly involves a nitro-substituted indole precursor.

Visible light photocatalysis merged with Lewis acid catalysis has been used for the intermolecular diastereoselective and enantioselective [3+2] cycloaddition between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones to synthesize pyrrolo[1,2-a]indoles. researchgate.netnih.gov Furthermore, an N-heterocyclic carbene-catalyzed asymmetric Michael/aldol/lactamization cascade reaction of enals and indole-derived enones has been developed for the synthesis of functionalized cyclopenta capes.gov.brresearchgate.netpyrroloindolones with four consecutive stereogenic centers. figshare.com

Catalyst/MethodReaction TypeSubstratesEnantioselectivity (ee)Ref.
Chiral Phosphoric Acid[3+2] Cyclizationα-Indolyl propargylic alcohols, 3-Alkyl-1H-indolesup to 99% nih.gov
Bifunctional Tertiary Amine[3+2] Annulation2-Nitrovinylindoles, AzlactonesHigh rsc.org
Visible Light/Lewis Acid[3+2] CycloadditionSilyl-indole derivatives, α,β-Unsaturated N-acyl oxazolidinonesHigh researchgate.netnih.gov
N-Heterocyclic CarbeneMichael/Aldol/Lactamization CascadeEnals, Indole-derived enonesExcellent figshare.com

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being incorporated into the design of synthetic routes to minimize environmental impact. semanticscholar.org For the synthesis of this compound, this can involve the use of environmentally benign solvents, catalyst-free conditions, and the development of one-pot reactions to reduce waste and energy consumption.

A radical-initiated cascade cyclization to form pyrrolo[1,2-a]indol-3-ones has been reported to proceed in ethanol, a green solvent, and avoids the use of transition metals or photocatalysts. rsc.org The diastereoselective synthesis of pyrrolo[1,2-a]quinolines via a [3+2] cycloaddition reaction has been achieved in water, highlighting a green approach. scispace.com Furthermore, a metal- and solvent-free method for the synthesis of 9H-pyrrolo[1,2-a]indole scaffolds from indoles and chalcones has been developed, which produces only water as a byproduct. researchgate.net These examples demonstrate the potential for developing sustainable synthetic protocols for the target compound.

Chemical Reactivity and Mechanistic Investigations of 6 Nitropyrrolo 1,2 a Indol 4 One

Reactivity Profiles of the Nitro Functionality within the Pyrrolo[1,2-a]indol-4-one Framework

The nitro group is a powerful electron-withdrawing group that dictates the reactivity of the aromatic ring to which it is attached. Its influence on the pyrrolo[1,2-a]indol-4-one skeleton is expected to be twofold: direct participation in chemical transformations and modulation of the core's reactivity.

Reduction Chemistry of the Aromatic Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation, often leading to the corresponding amine, which is a versatile precursor for further chemical modifications. A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction conditions, such as pressure and temperature, can be modulated to achieve the desired transformation. For the conversion of 6-nitropyrrolo[1,2-a]indol-4-one to 6-aminopyrrolo[1,2-a]indol-4-one, catalytic hydrogenation would be a highly efficient method.

Chemical reduction offers an alternative route, employing metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical, as stronger agents like LiAlH₄ could potentially also reduce the carbonyl group at the 4-position. Therefore, milder and more chemoselective reagents would be preferable.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
Reagent/SystemProductNotes
H₂, Pd/CAmineCommon and efficient method.
Fe, HClAmineClassic method, often used in industrial scale.
SnCl₂·2H₂OAmineMild reducing agent.
NaBH₄, NiCl₂AmineChemoselective reduction.

Role of the Nitro Group in Electron-Deficient Heterocycle Reactivity

The presence of the strong electron-withdrawing nitro group at the 6-position significantly deactivates the benzene (B151609) ring of the indole (B1671886) moiety towards electrophilic attack. This deactivation is a consequence of the reduced electron density on the aromatic ring, making it less susceptible to reaction with electrophiles.

Transformations at the Pyrrolo[1,2-a]indol-4-one Core

The reactivity of the fused heterocyclic core is a complex interplay of the individual characteristics of the pyrrole (B145914) and indole rings, modified by the electron-withdrawing effects of the carbonyl group at position 4 and the nitro group at position 6.

Electrophilic and Nucleophilic Aromatic Substitution Potential

Nucleophilic Aromatic Substitution: As previously mentioned, the nitro group activates the benzene ring for SNAr. While the parent molecule lacks a leaving group, a derivative, for example, a 7-halo-6-nitropyrrolo[1,2-a]indol-4-one, would be expected to undergo nucleophilic substitution at the 7-position with relative ease. The pyrrole ring, being part of a vinylogous amide system due to the carbonyl group, might also exhibit some reactivity towards nucleophiles at specific positions, although this is less common than SNAr on the nitro-activated benzene ring.

Table 2: Predicted Regioselectivity of Aromatic Substitution
Reaction TypePredicted Position of AttackRationale
Electrophilic SubstitutionPosition 1 or 2Pyrrole ring is more activated than the nitro-deactivated benzene ring.
Nucleophilic Substitution (with leaving group at C7)Position 7Strong activation by the para-nitro group.

Cycloaddition Reactions Involving the Fused Ring System

Cycloaddition reactions involving aromatic systems are generally challenging due to the inherent stability of the aromatic sextet. However, indole and pyrrole derivatives are known to participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, often requiring activation of the indole or the dienophile/dipolarophile. nih.govacs.orgresearchgate.net

For this compound, the electron-deficient nature of the molecule might make it a suitable partner in cycloaddition reactions with electron-rich dienes or dipoles. The double bonds within the pyrrole ring could potentially act as dienophiles or dipolarophiles. For instance, a [3+2] cycloaddition with an azomethine ylide could lead to the formation of a more complex, fused polycyclic system. nih.gov However, the specific reactivity and regioselectivity would be highly dependent on the reaction conditions and the nature of the reacting partner. It is also plausible that the fused ring system could act as the diene component in a Diels-Alder reaction under specific conditions, particularly if the aromaticity of one of the rings is transiently disrupted.

Rearrangements and Skeletal Modifications

Skeletal rearrangements of fused heterocyclic systems like pyrroloindoles are not common under standard conditions due to their thermodynamic stability. However, under forcing conditions such as strong acids, bases, or photochemical irradiation, rearrangements can occur. For example, related pyrroloindoline systems have been observed to undergo transannular rearrangement reactions. acs.org

In the case of this compound, harsh acidic conditions could potentially lead to protonation and subsequent ring-opening or rearrangement, although such reactions are likely to be complex and lead to multiple products. Photochemical conditions could also induce rearrangements, possibly involving the excited state of the nitroaromatic system or the enone moiety. Without specific experimental data, any proposed rearrangement pathways remain speculative but offer an avenue for future investigation into the chemical space accessible from this scaffold.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of available scientific databases and literature, detailed information regarding the chemical reactivity and mechanistic investigations of the specific compound this compound is not publicly available. Therefore, the requested in-depth article focusing solely on this molecule cannot be generated at this time.

While research into the broader family of nitroindoles and pyrroloindoles is an active field, specific studies detailing the reaction pathways, intermediates, and stereoelectronic factors governing the transformations of this compound have not been published or are not indexed in accessible databases.

Scientific investigations have, however, shed light on the behavior of related structures, which may offer some predictive insights into the potential reactivity of the target compound. For instance, studies on various nitroindole derivatives have consistently demonstrated the significant influence of the nitro group on the electronic properties of the indole ring system. This electron-withdrawing group typically enhances the electrophilicity of the aromatic core, making it more susceptible to nucleophilic attack.

Research into compounds such as 3-nitroindoles and 5-nitroindoles has revealed their participation in a variety of chemical transformations, including cycloaddition reactions and nucleophilic aromatic substitution. Mechanistic studies on these related molecules often point to the formation of specific intermediates and are governed by stereoelectronic effects that dictate the regioselectivity and stereoselectivity of the reactions.

Furthermore, the pyrrolo[1,2-a]indole scaffold itself is a well-established heterocyclic system, and its general reactivity has been explored in various contexts. However, the specific substitution pattern of a nitro group at the 6-position combined with a ketone at the 4-position creates a unique electronic and steric environment that would require dedicated experimental and computational studies to be fully understood.

Without specific research focused on this compound, any discussion of its chemical behavior would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Theoretical and Computational Studies of 6 Nitropyrrolo 1,2 a Indol 4 One

Electronic Structure and Bonding Analysis

The electronic structure of 6-Nitropyrrolo[1,2-a]indol-4-one is characterized by a conjugated system encompassing the pyrrolo[1,2-a]indole core and the electron-withdrawing nitro group. The indole (B1671886) moiety, a bicyclic aromatic system, contributes a significant number of delocalized π-electrons. The pyrrole (B145914) ring, fused to the indole, further extends this conjugation. The presence of the carbonyl group (-C=O) at the 4-position and the nitro group (-NO2) at the 6-position introduces significant electronic perturbations.

The nitrogen atom in the pyrrole ring contributes a lone pair to the aromatic system, enhancing the electron density of the ring. Conversely, the carbonyl and nitro groups are strongly electron-withdrawing. The carbonyl group withdraws electron density through both inductive and resonance effects. The nitro group, one of the strongest electron-withdrawing groups, significantly delocalizes the π-electron density from the aromatic ring towards its oxygen atoms. This push-pull electronic character is expected to result in a highly polarized molecule with a significant dipole moment.

A detailed bonding analysis using methods such as Natural Bond Orbital (NBO) analysis would likely reveal strong n → π* and π → π* interactions. The n → π* interactions would involve the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the carbonyl and nitro groups. The π → π* interactions would be prevalent throughout the conjugated system.

Conformational Analysis and Isomerism of the Compound

The core pyrrolo[1,2-a]indol-4-one scaffold is largely planar due to the fused aromatic rings. However, some degree of conformational flexibility may arise from the nitro group. The C-N bond connecting the nitro group to the indole ring allows for rotation. Computational studies would be necessary to determine the preferred dihedral angle of the nitro group relative to the plane of the aromatic ring. The lowest energy conformation would likely be a balance between steric hindrance and electronic stabilization through optimal orbital overlap.

Isomerism in this compound would primarily relate to the position of the nitro group on the aromatic rings. While this article focuses on the 6-nitro isomer, other positional isomers (e.g., 5-nitro, 7-nitro, 8-nitro) could exist, each with distinct electronic and steric properties. Tautomerism is another possibility, particularly involving the carbonyl group, which could potentially exist in an enol form, although the keto form is expected to be significantly more stable.

Prediction of Reactivity and Selectivity using Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of this compound. The electron-withdrawing nature of the nitro and carbonyl groups deactivates the aromatic system towards electrophilic substitution. Conversely, these groups activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Molecular electrostatic potential (MEP) maps would be instrumental in visualizing the electron-rich and electron-poor regions of the molecule. The areas around the oxygen atoms of the carbonyl and nitro groups would exhibit a strong negative potential, indicating their susceptibility to electrophilic attack. The aromatic protons would show a positive potential, with those in the vicinity of the electron-withdrawing groups being more deshielded and thus more acidic.

Reactivity indices derived from conceptual density functional theory (DFT), such as local softness and the Fukui function, could provide more quantitative predictions of reactive sites. For instance, the Fukui function f-(r) would indicate the most likely sites for electrophilic attack, while f+(r) would highlight the preferred sites for nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed elucidation of reaction mechanisms involving this compound. For a given reaction, the potential energy surface can be mapped out to identify the reactants, products, intermediates, and, crucially, the transition states. The geometry and energy of the transition state are critical for determining the reaction rate.

For example, in a nucleophilic aromatic substitution reaction, a computational study could model the approach of a nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the subsequent departure of the leaving group. The activation energies for these steps could be calculated to determine the rate-determining step of the reaction.

Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. The nature of the transition state can be further analyzed by examining its vibrational frequencies, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Frontier Molecular Orbital (FMO) Theory Applications in Understanding Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding the reactivity of this compound. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy and spatial distribution of the HOMO and LUMO are key determinants of reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and indole rings, while the LUMO will be concentrated on the electron-withdrawing nitro and carbonyl groups and the adjacent carbon atoms.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the strong electron-withdrawing groups is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack.

For a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound would be dominant. The regioselectivity of the attack would be governed by the regions where the LUMO has the largest lobes. Conversely, in a reaction with an electrophile, the interaction between the LUMO of the electrophile and the HOMO of the pyrroloindolone would be most important.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights into 6 Nitropyrrolo 1,2 a Indol 4 One

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are paramount in piecing together the molecular architecture of synthetic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide definitive evidence for the atomic connectivity and elemental composition of molecules like 6-Nitropyrrolo[1,2-a]indol-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the number and chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework.

For this compound, a combination of 2D NMR experiments would be employed for full structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be used to identify adjacent protons in the pyrroloindolone skeleton, for instance, to trace the connectivity within the aromatic and pyrrole (B145914) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule. For example, the proton at position 1 would show an HMBC correlation to the carbonyl carbon at position 4, confirming the core structure.

The expected NMR data, based on analyses of similar nitro-substituted indole (B1671886) structures, would provide a unique spectroscopic fingerprint for the molecule. scispace.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) require experimental determination. The values below are illustrative estimates based on analogous structures.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~7.5-7.8~120-125C-2, C-3, C-9b
2~6.8-7.1~110-115C-1, C-3, C-3a
3~7.0-7.3~125-130C-1, C-2, C-3a, C-4
3a-~135-140-
4-~180-185-
5~8.0-8.3~120-123C-6, C-7, C-4, C-9a
6-~145-150-
7~7.9-8.2~118-122C-5, C-6, C-8, C-9
8~7.4-7.6~128-132C-6, C-7, C-9, C-9a
9-~130-135-
9a-~140-145-

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This technique is crucial for confirming the identity of a newly synthesized compound like this compound and for identifying byproducts or subsequent reaction products.

Using an ionization technique such as Electrospray Ionization (ESI), the molecule would be ionized, typically forming a protonated molecule [M+H]⁺. The exact mass of this ion is then measured. For this compound (C₁₁H₆N₂O₃), the theoretical exact mass of the [M+H]⁺ ion can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing characteristic losses of fragments like NO₂ or CO. nih.gov

Table 2: HRMS Data for this compound

Molecular FormulaAdductTheoretical Exact Mass [M+H]⁺Experimentally Determined Mass
C₁₁H₆N₂O₃[M+H]⁺215.0451To be determined

In-Situ Spectroscopic Monitoring for Reaction Kinetics and Intermediate Detection

Understanding the mechanism of a chemical reaction requires monitoring the concentration of reactants, intermediates, and products over time. In-situ (in the reaction mixture) spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) or UV-Visible (UV-Vis) spectroscopy, are ideal for this purpose as they provide real-time data without the need for sampling. spectroscopyonline.com

For the synthesis of this compound, which may proceed through a multi-step sequence such as a Fischer indole synthesis followed by cyclization and nitration, in-situ monitoring would be highly valuable. bhu.ac.in An FTIR probe inserted into the reaction vessel could track the disappearance of a reactant's characteristic vibrational band (e.g., an azide (B81097) or aldehyde C=O stretch) and the appearance of a product's band (e.g., the ketone C=O stretch at ~1700 cm⁻¹ or the nitro N-O stretches around 1520 and 1340 cm⁻¹). This data allows for the determination of reaction rates, the identification of reaction endpoints, and the potential detection of transient intermediates that might not be observable by offline methods like TLC or LC-MS.

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

For this compound, a single-crystal X-ray structure would definitively confirm its planar, fused-ring structure. Furthermore, it would provide invaluable information on how the molecules pack in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (if any), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions are crucial for understanding the material's physical properties, such as melting point and solubility. Although no specific crystal structure for this compound has been reported, analysis of related indole derivatives shows the prevalence of π-π stacking in their crystal packing. nih.gov

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—those that are non-superimposable on their mirror images. nih.gov These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD spectrum or optical rotation.

However, this section becomes applicable if the molecule is modified to become chiral. For example, if the ketone at position 4 were to be stereoselectively reduced to a hydroxyl group, this would create a chiral center. In such a case, the resulting enantiomers would have equal and opposite CD spectra. Comparing the experimental CD spectrum of the synthesized chiral derivative to spectra predicted by quantum chemical calculations would allow for the determination of its absolute configuration (R or S). This approach is standard in the structural elucidation of chiral natural products and synthetic molecules containing the pyrroloindole scaffold. nih.gov

Applications of 6 Nitropyrrolo 1,2 a Indol 4 One As a Synthetic Building Block and Chemical Probe

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The pyrrolo[1,2-a]indole core is famously present in the mitomycin family of anticancer agents. nih.gov The synthesis of these complex natural products and their analogues often relies on the strategic functionalization of the tricyclic system. 6-Nitropyrrolo[1,2-a]indol-4-one could serve as a pivotal intermediate in this context. The nitro group is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other groups.

The most significant transformation is the reduction of the nitro group to a primary amine (6-Aminopyrrolo[1,2-a]indol-4-one). This conversion unlocks a wealth of subsequent chemical modifications. Amino heterocycles are crucial in drug design and materials science due to their unique properties and reactivity. researchgate.net The resulting 6-amino derivative can serve as a nucleophile or be converted into other functionalities, making it a critical branch-point in a synthetic sequence.

Below is a table of potential transformations of the 6-amino group and their significance.

Starting MaterialReagent(s)ProductSignificance of Transformation
6-Aminopyrrolo[1,2-a]indol-4-one1. NaNO₂, aq. HCl2. CuX (X=Cl, Br, CN)6-Halo/Cyano-pyrrolo[1,2-a]indol-4-oneIntroduction of halogens for cross-coupling reactions (e.g., Suzuki, Heck) or a cyano group.
6-Aminopyrrolo[1,2-a]indol-4-oneAcyl Chloride or Anhydride6-Acetamido-pyrrolo[1,2-a]indol-4-oneFormation of amides, which are common in bioactive molecules and can modify solubility and binding properties.
6-Aminopyrrolo[1,2-a]indol-4-oneAlkyl Halide6-(Alkylamino)-pyrrolo[1,2-a]indol-4-oneN-alkylation to introduce further diversity and modulate biological activity.
6-Aminopyrrolo[1,2-a]indol-4-oneSulfonyl Chloride6-Sulfonamido-pyrrolo[1,2-a]indol-4-oneFormation of sulfonamides, a key pharmacophore in many drug classes.

These transformations highlight how this compound, via its amino derivative, can be a gateway to a wide array of substituted pyrrolo[1,2-a]indoles for medicinal chemistry and materials science exploration.

Utilization in the Construction of Novel Heterocyclic and Polycyclic Architectures

The pyrrolo[1,2-a]indole skeleton can participate in various reactions to build more complex, fused ring systems. researchgate.net The electronic nature of the scaffold, significantly influenced by the 6-nitro group, would play a crucial role in these transformations. The strong electron-withdrawing effect of the nitro group deactivates the benzene (B151609) portion of the indole (B1671886) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.com

Furthermore, the pyrrole (B145914) ring and the enone moiety within the structure offer multiple sites for cycloaddition reactions. nih.govrsc.org For instance, [3+2] dipolar cycloadditions with dipoles like nitrones or azides could potentially occur across the pyrrole ring to construct new five-membered heterocyclic rings. rsc.orgyoutube.com The regioselectivity of such reactions would be influenced by the electronic perturbation of the nitro group.

The true potential for constructing novel architectures likely comes from the 6-amino derivative. This nucleophilic center can be used to build additional rings onto the main framework.

Potential Ring-Forming Reactions:

Reactant 1Reactant 2 (Bifunctional)Resulting Fused SystemReaction Type
6-Aminopyrrolo[1,2-a]indol-4-one1,3-Diketone (e.g., Acetylacetone)Pyrrolo[1,2-a]quinolino[x,y-b]indoleCondensation (e.g., Friedländer annulation)
6-Aminopyrrolo[1,2-a]indol-4-oneα-HaloketonePyrrolo[1,2-a]indolo[6,5-b]pyrroleCondensation/Cyclization (e.g., Hantzsch-type synthesis)
6-Aminopyrrolo[1,2-a]indol-4-oneα,β-Unsaturated esterDihydropyrido[3,2-f]pyrrolo[1,2-a]indoloneMichael Addition followed by cyclization

Exploration as a Precursor for Functional Materials in Organic Electronics

Indole derivatives are recognized for their utility in the field of organic electronics, serving as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly tunable through chemical modification. nih.gov

The introduction of a strong electron-withdrawing nitro group onto the pyrrolo[1,2-a]indol-4-one scaffold is predicted to have a profound effect on its electronic structure. acs.org Specifically, it would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is a key strategy for designing n-type organic semiconductors, which are essential for creating complementary circuits and efficient OPVs.

The table below shows the general electronic effect of different substituents on the indole ring, providing context for the significant impact a nitro group would have.

Substituent at C6Electronic EffectPredicted Impact on HOMO/LUMOPotential Material Type
-H (unsubstituted)NeutralBaselinep-type or ambipolar
-OCH₃ (methoxy)Electron-donatingRaises HOMO/LUMO levelsEnhanced p-type
-Cl (chloro)Weakly electron-withdrawingSlightly lowers HOMO/LUMO levelsp-type
-NO₂ (nitro) Strongly electron-withdrawing Significantly lowers HOMO/LUMO levels n-type

Therefore, this compound represents a promising, yet unexplored, precursor for synthesizing novel functional materials for organic electronics. Its reduction to the corresponding 6-amino derivative, an electron-donating group, would then provide access to materials with contrasting electronic properties from the same synthetic lineage.

Application as a Chemical Probe for Investigating Fundamental Organic Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and application. Chemical probes are molecules designed to provide information about a reaction's progress, intermediates, or transition states. This compound possesses features that make it a potential candidate for such a role.

The nitro group itself can act as a reporter. acs.org Its symmetric and asymmetric stretching frequencies in infrared (IR) spectroscopy are sensitive to the local electronic environment. Changes in these frequencies during a reaction could signal interactions or electronic shifts at the core of the molecule.

Moreover, the nitro group is electrochemically active and can be readily reduced. This property allows it to be used as an electrochemical probe. Techniques like cyclic voltammetry could monitor the reduction potential of the nitro group. This potential would be sensitive to factors such as:

Intermediate Formation: If the molecule participates in forming a transient intermediate, the electronic change could alter the ease of nitro group reduction.

Non-covalent Interactions: Binding to another molecule (e.g., a catalyst or another reactant) could shift the reduction potential.

Solvent Environment: Changes in solvent polarity during a reaction could be tracked.

Finally, nitroaromatic compounds are known to be efficient quenchers of fluorescence. acs.org If the pyrrolo[1,2-a]indol-4-one core can be made fluorescent through other modifications, the nitro group could act as a built-in "off" switch. This system could be designed to "turn on" upon a chemical reaction that removes or transforms the nitro group, providing a clear signal for monitoring reaction kinetics or for use in bio-imaging.

Future Research Directions and Unexplored Avenues for 6 Nitropyrrolo 1,2 a Indol 4 One Research

Development of Novel and Efficient Functionalization Strategies

The strategic modification of the 6-Nitropyrrolo[1,2-a]indol-4-one scaffold is paramount for tuning its properties and exploring its full potential. Future research should prioritize the development of novel and efficient functionalization strategies, with a particular focus on late-stage modifications that allow for the diversification of complex molecules in the final steps of a synthetic sequence. researchgate.netnih.govnih.govscispace.comresearchgate.net

A significant area for exploration is the directed C-H activation of the pyrrolo[1,2-a]indol-4-one core. nih.govacs.orgrsc.orgrsc.org The existing carbonyl and nitro groups are expected to exert strong directing effects on the regioselectivity of these reactions. Understanding and leveraging these effects will be crucial for achieving predictable and selective functionalization at various positions on the heterocyclic framework. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the diversification of indole (B1671886) scaffolds and could be adapted for this purpose. rsc.org

Furthermore, the development of functionalization methods that are tolerant of the nitro group is essential. This includes exploring reactions that can proceed without reduction of the nitro moiety, thereby preserving its influence on the electronic properties of the molecule. Palladium-phenanthroline complexes, for instance, have been shown to catalyze the reaction of nitroarenes without affecting the nitro group. rsc.org

Integration into Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, the integration of emerging synthetic methodologies is a promising avenue.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. mdpi.com The application of flow chemistry to the synthesis of indoles and other heterocyclic systems has been demonstrated, and adapting these methods for the construction of the pyrrolo[1,2-a]indol-4-one ring system could lead to more efficient and scalable production. mdpi.com Specifically, reductive cyclization of nitro compounds is a key strategy for indole synthesis that is amenable to flow conditions. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. beilstein-journals.orgnih.govacs.orgnih.gov This methodology is particularly well-suited for the synthesis and functionalization of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Research into the use of photoredox catalysis for the reduction of N-heterocyclic nitroaryls to anilines using green reductants like ascorbic acid has shown promise and could be explored for modifying the nitro group on the target compound. acs.orgnih.gov Furthermore, photoredox-initiated radical cascade reactions have been successfully employed in the synthesis of complex indole alkaloids and could be a powerful tool for constructing the tricyclic core of this compound or for its further functionalization. acs.orgnih.gov

Advanced Computational Modeling for De Novo Design and Optimization of Related Systems

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of this compound and its derivatives, guiding experimental efforts. researchgate.netnih.govucc.iearxiv.org

Future computational studies should focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be employed to model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This information would be invaluable for designing effective functionalization strategies.

De Novo Design of Derivatives: By modeling the interaction of hypothetical derivatives with biological targets or materials interfaces, computational methods can guide the de novo design of new compounds with desired properties.

Investigating Electronic and Optical Properties: DFT and time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra, as well as the nonlinear optical (NLO) properties of derivatized systems. nih.govnih.govresearchgate.net This would facilitate the rational design of new materials for applications in organic electronics and photonics.

Exploration of Derivatization for Non-Biological Advanced Applications

Beyond potential biological activity, the unique electronic characteristics of the this compound scaffold suggest its potential for use in advanced materials. The combination of an electron-rich pyrroloindole core and a strongly electron-withdrawing nitro group creates a "push-pull" system, which is a common design motif for materials with interesting optical and electronic properties.

Future research should explore the derivatization of this compound to create novel materials for:

Organic Electronics: The planar, fused-ring structure of the pyrrolo[1,2-a]indol-4-one core could facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. By tuning the electronic properties through derivatization, it may be possible to develop new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The study of oligopyrroles and their derivatives has already indicated their potential as opto-electronic materials. researchgate.net

Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are sought after for applications in photonics and telecommunications. youtube.com The presence of both electron-donating (the indole nitrogen) and electron-accepting (the nitro group) moieties suggests that derivatives of this compound could exhibit significant NLO properties. nih.gov Computational screening and subsequent synthesis and characterization of promising candidates could lead to the discovery of new NLO materials.

Q & A

Q. Experimental Design Focus

  • Electrophilic Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., DFT-based Fukui indices) .
  • Nitro Precursor Incorporation : Employ pre-nitrated building blocks (e.g., nitroindoles) in cyclization reactions to bypass selectivity issues. For example, EDCI/DMAP-mediated coupling achieves 65% yield in similar systems .
  • Catalytic Nitration : Explore transition-metal catalysts (e.g., Cu(NO₃)₂) for milder conditions .

What computational methods are effective for studying the reaction mechanisms of pyrroloindole nitration?

Q. Advanced Mechanistic Analysis

  • DFT Calculations : Model transition states for nitration pathways to predict regioselectivity. For example, B3LYP/6-31G(d) level theory can identify favored nitration sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents (e.g., DMF) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with experimental yields to guide substituent selection .

Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Q. Basic Characterization

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons adjacent to the nitro group (deshielded to δ 125–140 ppm) .
  • IR Spectroscopy : Confirm NO₂ stretching vibrations (1520 and 1350 cm⁻¹) and lactone C=O (1700–1750 cm⁻¹) .
  • HRMS : Match exact mass with theoretical values (e.g., m/z 243.0645 for C₁₁H₇N₂O₃⁺) .

How should bioactivity assays for this compound derivatives be designed to ensure reproducibility?

Q. Advanced Biological Evaluation

  • Dose-Response Curves : Test derivatives across 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Targeted Assays : Prioritize enzyme inhibition (e.g., kinase assays) over broad cytotoxicity screens. Validate hits with orthogonal methods (e.g., SPR for binding affinity) .

What factors influence the stability of this compound under storage conditions?

Q. Material Science Focus

  • Light Sensitivity : Store in amber vials at −20°C; monitor degradation via HPLC over 30 days .
  • pH Stability : Test solubility in buffered solutions (pH 2–10). Nitro groups may hydrolyze under alkaline conditions .

How can conflicting bioactivity data across studies be systematically analyzed?

Q. Data Contradiction Resolution

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .
  • Assay Replication : Repeat experiments with identical conditions (e.g., cell density, serum concentration) .

What green chemistry approaches are applicable to synthesizing this compound?

Q. Sustainability Focus

  • Solvent Selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalytic Recycling : Use immobilized Pd catalysts to reduce metal waste .

Which parameters are critical when developing QSAR models for nitro-pyrroloindole derivatives?

Q. Computational Chemistry

  • Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation and external test sets (R² > 0.7 acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitropyrrolo[1,2-a]indol-4-one
Reactant of Route 2
6-Nitropyrrolo[1,2-a]indol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.